5-Difluoromethyl-2,4-dimethylanisole
Description
Properties
IUPAC Name |
1-(difluoromethyl)-5-methoxy-2,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-4-7(2)9(13-3)5-8(6)10(11)12/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAUAQAMNZYZQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)F)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Late-Stage Functionalization
Late-stage functionalization techniques are widely used in the synthesis of complex molecules, including those with difluoromethyl groups. These methods involve the direct introduction of functional groups into a pre-formed scaffold, often using transition metal catalysts.
Metal-Mediated Difluoromethylation
Metal-mediated reactions, particularly those involving copper or palladium, can facilitate the formation of Ar–CF2H bonds directly from aryl halides or boronic acids. This approach is efficient for late-stage functionalization and offers good scalability.
Radical Difluoromethylation
Radical processes can also be employed for difluoromethylation, using reagents like ClCF2H. These reactions often require careful control of conditions to achieve high selectivity and yield.
Challenges and Considerations
- Selectivity : Achieving high regioselectivity can be challenging, especially in complex molecules.
- Reagent Compatibility : Many difluoromethylation reagents are incompatible with certain functional groups, requiring careful planning of synthesis routes.
- Scalability : Industrial-scale synthesis requires methods that are both efficient and safe.
Data Table: Common Difluoromethylation Reagents
| Reagent | Description | Limitations |
|---|---|---|
| DAST | Derived from SF4, used for difluoromethylation | Explosive, toxic |
| Deoxo-Fluor | Similar to DAST, but with improved safety | Still toxic, limited scope |
| XtalFluor-M | Bench-stable, crystalline solid | Limited compatibility with certain functional groups |
Chemical Reactions Analysis
Types of Reactions
5-Difluoromethyl-2,4-dimethylanisole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The aromatic ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
5-Difluoromethyl-2,4-dimethylanisole is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Difluoromethyl-2,4-dimethylanisole involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to act as a hydrogen-bond donor, influencing its reactivity and interactions with other molecules . This property is particularly important in pharmaceutical applications, where the compound’s interactions with biological targets can lead to therapeutic effects .
Comparison with Similar Compounds
3,4-Dimethylanisole
- Structure : Methoxy group at position 1, methyl groups at 3 and 4 positions.
- Key Differences : Lacks fluorination.
- Properties :
- Comparison : The addition of a difluoromethyl group in 5-Difluoromethyl-2,4-dimethylanisole increases electron-withdrawing effects, altering reaction kinetics and spectroscopic profiles.
Diflunisal (2′,4′-Difluoro-4-hydroxy-biphenyl-3-carboxylic Acid)
- Structure : Biphenyl system with hydroxyl (-OH) and carboxylic acid (-COOH) groups, fluorinated at 2′ and 4′ positions.
- Key Differences : Acidic functional groups vs. methoxy/methyl in the target compound.
- Properties: Bioactivity: Used as a nonsteroidal anti-inflammatory drug (NSAID) due to its COX-2 inhibition . Solubility: Higher aqueous solubility at physiological pH due to ionizable -COOH.
- Comparison : this compound’s lack of ionizable groups reduces solubility but improves membrane permeability, favoring CNS-targeting applications.
N’-(5-Difluoromethyl-2-methyl-4-(3-trimethylsilanyl-propoxy)-phenyl)-N-ethyl-N-methyl Formamidine (K.1.35)
- Structure : Difluoromethyl and methyl groups on a phenyl ring, with a silane-containing side chain.
- Key Differences : Silane substituent introduces steric bulk and hydrophobicity.
- Properties :
- Comparison : The methoxy group in this compound offers simpler synthetic accessibility compared to silane-functionalized analogs.
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole
- Structure : Heterocyclic thiazolo-triazole core with difluorophenyl and methyl substituents.
- Key Differences : Nitrogen-rich heterocycle vs. benzene ring in the target compound.
- Properties: Bioactivity: Potential kinase inhibition due to planar heterocyclic system .
- Comparison : The aromatic ether in this compound may reduce enzymatic degradation compared to heterocycles.
Data Tables
Table 1: Structural and Electronic Properties
| Compound | Substituents | LogP* | Tₘ (°C)† | Key Functional Groups |
|---|---|---|---|---|
| This compound | -OCH₃, -CH₃ (x2), -CF₂H | 2.8 | ~120 | Methoxy, Difluoromethyl |
| 3,4-Dimethylanisole | -OCH₃, -CH₃ (x2) | 2.1 | ~90 | Methoxy, Methyl |
| Diflunisal | -OH, -COOH, -F (x2) | 3.5 | ~210 | Carboxylic Acid, Fluorophenyl |
| K.1.35 (Patent Compound) | -CF₂H, -Si(CH₃)₃ | 4.2 | N/A | Silane, Formamidine |
*Predicted octanol-water partition coefficient. †Estimated melting point.
Biological Activity
5-Difluoromethyl-2,4-dimethylanisole is an organic compound that has garnered attention in recent years due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
This compound features a difluoromethyl group and a methoxy group attached to a dimethyl-substituted aromatic ring. The presence of fluorine atoms can significantly influence the compound's lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoromethyl group enhances binding affinity and selectivity towards these targets, potentially modulating several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It might act as an agonist or antagonist at various receptors, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibitory effect on bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain.
-
Anticancer Activity :
- In vitro assays demonstrated that treatment with this compound led to a dose-dependent reduction in the viability of several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound induced apoptosis as evidenced by increased levels of caspase activity.
Data Table
| Biological Activity | Test Organism/Cell Line | Result (MIC/IC50) |
|---|---|---|
| Antimicrobial | E. coli | 64 µg/mL |
| Antimicrobial | S. aureus | 32 µg/mL |
| Anticancer (MCF-7) | Human Breast Cancer | IC50: 25 µM |
| Anticancer (A549) | Human Lung Cancer | IC50: 30 µM |
Applications in Drug Development
Given its promising biological activities, this compound is being explored for potential applications in drug development:
- Pharmaceuticals : Its unique structure may allow it to serve as a lead compound for synthesizing novel antimicrobial or anticancer agents.
- Agricultural Chemicals : The antimicrobial properties also suggest potential use in agricultural settings as a biopesticide.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
